2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopentylethyl group and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrimidine core, followed by the introduction of the cyclopentylethyl and benzodioxepin groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-cyclohexyl-2-p-tolyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
Uniqueness
2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H24N4O2/c1-2-5-15(4-1)6-9-20-23-21-22-11-10-17(25(21)24-20)16-7-8-18-19(14-16)27-13-3-12-26-18/h7-8,10-11,14-15H,1-6,9,12-13H2 |
InChI Key |
ONSCKMLYTDVOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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